4,5-Dihydroxynaphthalene-2,7-disulfonic acid
Overview
Description
Chromotropic acid is a naphthalenesulfonic acid that is naphthalene-2,7-disulfonic acid substituted by hydroxy groups at positions 4 and 5. It has a role as an indicator. It is a naphthalenesulfonic acid and a member of naphthalenediols.
Scientific Research Applications
Chromium(III) Complex Formation : It forms chromium(III) complex species in both acidic and basic solutions, which is significant for understanding the removal capacities of these ligands in wastewater treatment, especially for industries discharging water containing Cr(III) ions, a major pollutant (Aksoy, 2008).
Synthesis of Helicenebisquinones : It's used in the synthesis of tetradodecyloxy[6]helicenebisquinone and its analogues, starting from the commercially available dye-intermediate chromotropic acid. These compounds have unique optical properties and applications in various fields (Paruch et al., 2000).
Excited-State Prototropic Behavior : It exhibits excited-state prototropic behavior in aqueous solutions. This is important for understanding its fluorogenic character and its behavior under various pH conditions, which is relevant in photochemistry and material science (Bardez et al., 2001).
Comparison with 4-Hydroxynaphthalene-2,7-disulfonic Acid : Its comparison with 4-Hydroxynaphthalene-2,7-disulfonic Acid in the context of chelate stabilization provides insights into its chemical behavior and potential applications in analytical chemistry (Katayama et al., 1971).
Cobalt(II) Determination : It's utilized in the formation of a binuclear complex with Cu(II) and Co(II), allowing for selective determination of Co(II) at ng/ml level, which is significant for trace metal analysis in environmental samples (Gao, Lu, & Ren, 2005).
Boronic Acid-Diol Affinity : It forms complexes with boronic acids, with implications for understanding chemical affinity systems and their applications in chemistry (Sienkiewicz & Roberts, 1980).
Azo Dye Degradation Studies : This compound is studied in the context of azo dye degradation, particularly in advanced oxidation processes. Understanding its behavior in these processes is crucial for environmental remediation and wastewater treatment applications (Pálfi, Wojnárovits, & Takács, 2011).
Acidity Studies : Its acidity and the stability constants of its hydrogen complexes have been investigated, which is essential for applications in analytical chemistry, especially in the development of new reagents and sensors (Budesinsky, 1969).
Simultaneous Determination of Ascorbic Acid, Dopamine, and Uric Acid : It is used to modify electrodes for the simultaneous determination of ascorbic acid, dopamine, and uric acid, highlighting its potential in biosensor development (Ensafi, Taei, & Khayamian, 2009).
Safety and Hazards
4,5-Dihydroxynaphthalene-2,7-disulfonic acid may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
The primary targets of 4,5-Dihydroxynaphthalene-2,7-disulfonic acid are the respiratory system, eyes, and skin . It causes irritation to these organs, which suggests that it interacts with receptors or enzymes in these tissues.
Biochemical Pathways
Given its role as an intermediate in the production of dyes, pigments, chelating reagents, sulfonic and sulfinic acids , it may be involved in various biochemical reactions related to these substances.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of this compound would depend on its interactions with various enzymes and transporters in the body.
Result of Action
The primary result of the action of this compound is irritation to the respiratory system, eyes, and skin . This suggests that it triggers an inflammatory response in these tissues, which could involve the release of inflammatory mediators and activation of immune cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its sensitivity to formaldehyde and nitrate suggests that its action could be affected by the presence of these substances. Furthermore, its stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other chemicals.
Properties
IUPAC Name |
4,5-dihydroxynaphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O8S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,11-12H,(H,13,14,15)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVXFWDLRHCZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
129-96-4 (di-hydrochloride salt), 3888-44-6 (mono-hydrochloride salt) | |
Record name | Chromotropic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6059732 | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: White solid; [Merck Index] | |
Record name | Chromotropic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13022 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
148-25-4 | |
Record name | Chromotropic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chromotropic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydroxynaphthalene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.194 | |
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Record name | CHROMOTROPIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S596OD720M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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